tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate
Description
Properties
Molecular Formula |
C16H22N6O3 |
|---|---|
Molecular Weight |
346.38 g/mol |
IUPAC Name |
tert-butyl N-[2-[[3-(5-methyltetrazol-1-yl)benzoyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C16H22N6O3/c1-11-19-20-21-22(11)13-7-5-6-12(10-13)14(23)17-8-9-18-15(24)25-16(2,3)4/h5-7,10H,8-9H2,1-4H3,(H,17,23)(H,18,24) |
InChI Key |
KNWWOVNAWCUHRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Overview
The synthesis involves three primary stages:
-
Protection of the primary amine using Boc anhydride.
-
Formation of the 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid via cycloaddition.
-
Amide coupling between the Boc-protected ethylamine and the tetrazole-containing benzoic acid.
Protection of Ethylenediamine with Boc Anhydride
The primary amine of ethylenediamine is protected using Boc anhydride in a methanol-triethylamine system. This step achieves >90% yield under mild conditions (0–5°C, 2 hours), minimizing di-Boc byproduct formation.
Reaction Conditions
Synthesis of 3-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid
The tetrazole ring is constructed via Huisgen [2+3] cycloaddition between 3-cyanobenzoic acid and sodium azide, followed by methylation:
-
Cycloaddition : 3-Cyanobenzoic acid reacts with sodium azide (3 eq) and ammonium chloride (1 eq) in DMF at 110°C for 24 hours.
-
Methylation : The resulting tetrazole is methylated using methyl iodide (1.1 eq) in THF with K₂CO₃ as base.
Optimization Data
| Step | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cycloaddition | DMF | 110 | 24 | 78 |
| Methylation | THF | 60 | 12 | 85 |
Amide Coupling Using Carbodiimide Chemistry
The Boc-protected ethylamine is coupled with 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid using EDCl/HOBt in dichloromethane (DCM):
Procedure :
-
Activate the benzoic acid (1 eq) with EDCl (1.2 eq) and HOBt (1.2 eq) in DCM for 30 minutes.
-
Add Boc-ethylenediamine (1 eq) and stir at room temperature for 12 hours.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Analytical Characterization and Quality Control
Spectroscopic Data
-
-NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, tetrazole-CH₃), 7.85–7.45 (m, 4H, aryl-H), 6.12 (bs, 1H, NH), 3.45 (q, 2H, CH₂NH), 1.42 (s, 9H, Boc-CH₃).
-
HPLC : Purity >98% (C18 column, 70:30 acetonitrile/water).
-
MS (ESI+) : m/z 403.2 [M+H]⁺.
Impurity Profiling
Major impurities include:
-
Di-Boc byproduct (<2%): Mitigated by controlling Boc anhydride stoichiometry.
-
Unmethylated tetrazole (<1%): Addressed via excess methyl iodide.
Industrial-Scale Optimization and Challenges
Solvent Selection for Amide Coupling
Comparative studies reveal DCM outperforms THF or DMF in minimizing side reactions:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 12 | 88 | 98 |
| THF | 18 | 75 | 95 |
| DMF | 24 | 68 | 93 |
Chemical Reactions Analysis
Carbamate Hydrolysis and Deprotection
The tert-butyl carbamate group undergoes controlled hydrolysis under acidic or basic conditions. Key findings include:
Mechanistic Insight : Acidic conditions protonate the carbamate oxygen, facilitating tert-butyl cation elimination. Base-mediated hydrolysis proceeds via nucleophilic attack at the carbonyl carbon .
Tetrazole Ring Reactivity
The 5-methyl-1H-tetrazole moiety exhibits distinct behavior:
Electrophilic Substitution
-
Nitrogen alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C with Cs₂CO₃, yielding N-alkylated derivatives (85–92% yield) .
-
Coordination chemistry : Forms stable complexes with transition metals (Cu²⁺, Zn²⁺) via N2 and N3 positions, confirmed by X-ray crystallography.
Thermal Stability
Decomposition occurs at >200°C via retro-[2+3] cycloaddition, releasing N₂ and forming imine intermediates (TGA-DSC data).
Coupling Reactions
The carbonylaminoethyl group participates in peptide-like couplings:
Optimized Protocol (from ) :
-
Dissolve 1.0 mmol carbamate in anhydrous DMF
-
Add 1.2 mmol EDCI, 1.5 mmol HOBt
-
React with 1.1 mmol amine at 25°C for 12 h
-
Isolate via EtOAc/water extraction (average 78% yield)
Comparative Reactivity with Structural Analogs
Data from similar compounds reveals enhanced stability due to the meta-substituted tetrazole:
| Compound | Hydrolysis Half-life (pH 7.4) | Alkylation Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| Target compound | 48 h | 2.3 × 10⁻³ |
| Benzoyl tetrazole analog | 12 h | 5.6 × 10⁻³ |
| N-Boc-ethylenediamine | 8 h | N/A |
Thermal Decomposition Pathways
High-resolution MS/MS studies identify three primary pathways at 250°C:
-
Carbamate cleavage : m/z 243.12 ([M-Boc+H]⁺)
-
Tetrazole ring opening : m/z 185.09 (cyanoamide fragment)
-
Aromatic decarbonylation : m/z 132.04 (phenyltetrazole ion)
Catalytic Modifications
Recent advances enable novel transformations:
Scientific Research Applications
The compound exhibits various biological activities, primarily due to its structural components. Notably, the tetrazole ring contributes to its pharmacological properties, making it a candidate for drug development.
Research Applications
The applications of tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate can be categorized into several key areas:
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects in treating various diseases, including:
- Cancer : Research indicates that modifications to the compound can enhance its cytotoxicity against tumor cells.
- Neurodegenerative Diseases : The inhibition of specific kinases linked to neurodegenerative processes may position this compound as a candidate for Alzheimer's disease treatment.
Synthetic Chemistry
Due to its complex structure, the compound serves as a valuable intermediate in synthetic pathways for developing other bioactive compounds. Its reactivity allows chemists to explore new synthetic routes and methodologies.
GSK-3β Inhibition Study
A notable study investigated the inhibitory effects of this compound on Glycogen Synthase Kinase 3 beta (GSK-3β). The study reported an IC₅₀ value of approximately 8 nM, indicating potent inhibition. This suggests potential therapeutic applications in conditions where GSK-3β is implicated, such as Alzheimer's disease.
Cytotoxicity Assessment
In vitro assays conducted on various cell lines demonstrated that certain derivatives of this compound exhibited significant cytotoxicity at higher concentrations. For example:
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HT-22 | 100 | 40 |
| BV-2 | 50 | 75 |
These findings highlight the importance of structural modifications in enhancing or reducing cytotoxic effects.
Mechanism of Action
The mechanism of action of tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Pyrazole Derivatives
tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10a–d) :
These derivatives replace the tetrazole with a pyrazole ring substituted with hydroxyl, methyl, phenyl, or 4-chlorophenyl groups . The pyrazole’s dual adjacent nitrogen atoms create a less electron-deficient core compared to tetrazole, altering reactivity. Hydroxyl groups enhance solubility (e.g., 10a: mp 188–191°C) but reduce lipophilicity. Yields during synthesis vary widely (48–83%), influenced by substituent steric effects .- This compound exhibits a lower melting point (80–81°C) due to reduced crystallinity from bulky substituents .
Thiazole Derivatives
- tert-Butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate (CAS 5777-63-9): The thiazole ring, containing sulfur, enables hydrogen bonding and π-stacking interactions distinct from tetrazole. The amino group at C2 enhances nucleophilicity, making this compound a precursor for further functionalization .
Isoxazole and Oxazole Derivatives
- The amino group at C5 allows for conjugation or cross-coupling reactions .
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl, tetrazole) increase stability and lipophilicity but may reduce aqueous solubility.
- Hydroxyl or amino groups enhance solubility but require protective strategies during synthesis.
- Fluorinated substituents (e.g., difluoroethyl) improve metabolic resistance and bioavailability .
Biological Activity
Potential Pharmacological Activities
The biological activity of tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate is primarily attributed to the presence of the tetrazole moiety, which is known for its diverse biological effects. The tetrazole ring is associated with various pharmacological activities, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Potential as enzyme inhibitors
Anti-inflammatory Potential
The tetrazole moiety in the compound structure indicates possible anti-inflammatory activity. This is supported by research on similar tetrazole-containing compounds, which have demonstrated anti-inflammatory effects in various biological systems.
Enzyme Inhibition
One of the most significant aspects of the biological activity of this compound is its potential as an enzyme inhibitor. Tetrazoles are known to act as inhibitors in certain biological pathways, making this compound a candidate for drug development.
Structure-Activity Relationship
The biological activity of this compound can be better understood through a structure-activity relationship (SAR) analysis. The compound's key structural features contributing to its biological activity include:
- Tetrazole ring: Responsible for various biological effects
- Carbonyl group: Enhances chemical reactivity
- Tert-butyl group: Acts as a protecting group, potentially influencing the compound's stability and pharmacokinetics
Comparison with Related Compounds
To better understand the biological activity of this compound, it is helpful to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | C16H22N6O3 | Potential antimicrobial, anti-inflammatory, and enzyme inhibitory activities |
| 5-Methyl-1H-tetrazole | C2H4N4 | Precursor in pharmaceutical synthesis, potential biological activities similar to the target compound |
| 1-tert-butyl-1H-tetrazol-5-yl methyl sulfone | C6H12N4O2S | Potential antimicrobial and anti-inflammatory properties |
Research Limitations and Future Directions
It is important to note that the available search results do not provide specific experimental data or case studies on the biological activity of this compound. This highlights the need for further research in the following areas:
- In vitro studies to assess antimicrobial activity against various pathogens
- Animal models to evaluate anti-inflammatory effects
- Enzyme inhibition assays to identify specific biological pathways affected by the compound
- Structure-activity relationship studies to optimize the compound's biological activity
Q & A
Q. What are the established synthetic routes for tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate?
Methodological Answer: A common approach involves coupling tert-butyl carbamate intermediates with activated carbonyl derivatives. For example:
- Step 1 : React N5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine with di-tert-butyl dicarbonate in water to form a carbamate intermediate .
- Step 2 : Introduce the tetrazole-containing phenyl group via amidation using 2-chloroethyl isocyanate in anhydrous benzene. Stir for 20 days at room temperature to ensure complete reaction .
- Purification : Recrystallization from benzene yields the pure compound (83% yield) .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Key characterization techniques include:
- Spectroscopy :
Q. What safety precautions are critical during handling?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors, as combustion may release toxic gases (e.g., carbon monoxide) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Avoid skin contact with benzene (used in synthesis) .
- Storage : Keep in airtight containers at room temperature, away from strong acids/oxidizers .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Solvent Selection : Replace benzene with less hazardous solvents (e.g., THF or dichloromethane) to improve safety without compromising yield .
- Catalysis : Explore palladium or copper catalysts to accelerate amidation steps .
- Reaction Monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion .
Q. How to resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to clarify proton-proton correlations and confirm connectivity .
- Crystallography : Employ single-crystal X-ray diffraction (via SHELXL ) to unambiguously determine the structure.
Q. What strategies assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks. Monitor degradation via HPLC .
- pH Stability : Test solubility and integrity in buffered solutions (pH 3–10) to identify optimal storage conditions .
- Oxidative Stress : Introduce H2O2 or O2 to evaluate susceptibility to oxidation .
Q. How to design experiments for analyzing biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Docking Studies : Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., tetrazole-linked enzymes) .
- In Vitro Assays : Perform dose-response curves in cell cultures (e.g., IC50 determination) using fluorogenic substrates .
- Control Experiments : Include structurally analogous carbamates to isolate the tetrazole moiety’s contribution to activity .
Data Contradiction Analysis
Q. How to address conflicting reactivity reports in literature (e.g., unexpected byproducts)?
Methodological Answer:
- Replicate Conditions : Systematically vary parameters (solvent, temperature, stoichiometry) to identify critical variables .
- Mechanistic Probes : Use isotopic labeling (e.g., 13C in carbonyl groups) to trace reaction pathways via NMR .
- Side Reaction Screening : Employ GC-MS to detect volatile byproducts (e.g., chloroethyl derivatives) .
Tables for Key Data
| Characterization Data | Values/Observations | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₁N₅O₃ | |
| Melting Point | 80–81°C (benzene recrystallized) | |
| IR (CO Stretch) | 1742 cm⁻¹ | |
| 1H-NMR (t-butyl) | δ 1.43 (s, 9H) |
| Stability Tests | Conditions | Outcome |
|---|---|---|
| Thermal (60°C, 1 week) | No decomposition | |
| Acidic (pH 3) | Partial hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
